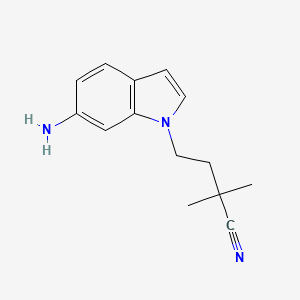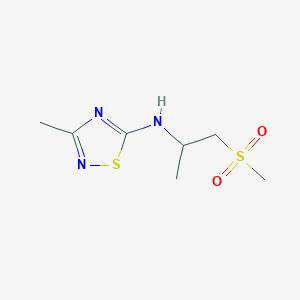
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, also known as IDB-161, is a small molecule drug that has been recently discovered and studied for its potential therapeutic applications in various diseases. This compound belongs to the family of indoleamines and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, but it is believed to act through multiple pathways. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO). Inhibition of PDE4 leads to an increase in cyclic AMP levels, which can modulate various cellular processes, including inflammation and immune response. Inhibition of IDO can reduce the production of kynurenine, which is a metabolite that has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit cell proliferation and induce apoptosis. In animal models of multiple sclerosis and rheumatoid arthritis, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to reduce inflammation and improve clinical symptoms. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has several advantages for lab experiments, including its small size, chemical stability, and low toxicity. However, the synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is moderately difficult, and further optimization is required to improve the yield and purity of the compound. Additionally, the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile research. One potential application is in the treatment of cancer, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in animal models of Alzheimer's disease. Further studies are needed to determine the potential of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, which may lead to the development of more effective therapies.
Synthesemethoden
The synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile involves the reaction of 6-aminoindole and 2,2-dimethyl-4-bromobutanenitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In preclinical studies, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(6-aminoindol-1-yl)-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,10-15)6-8-17-7-5-11-3-4-12(16)9-13(11)17/h3-5,7,9H,6,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHROKPUTJDMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=CC2=C1C=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
